Bromo(methyl)diphenylsilane

Silylating Agents Protecting Group Chemistry Reaction Kinetics

Bromo(methyl)diphenylsilane (CAS 17571-61-8) is a monofunctional organosilicon halide characterized by a silicon center bearing a reactive bromine atom, a methyl group, and two phenyl substituents. This substitution pattern provides a unique steric and electronic profile, enabling its use as a potent silylating agent and a critical precursor for building sterically defined organosilicon architectures.

Molecular Formula C13H13BrSi
Molecular Weight 277.23 g/mol
CAS No. 17571-61-8
Cat. No. B3367390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(methyl)diphenylsilane
CAS17571-61-8
Molecular FormulaC13H13BrSi
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br
InChIInChI=1S/C13H13BrSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
InChIKeyMLSWRAMUWWNBQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo(methyl)diphenylsilane (CAS 17571-61-8) for Controlled Silylation and Organosilicon Synthesis


Bromo(methyl)diphenylsilane (CAS 17571-61-8) is a monofunctional organosilicon halide characterized by a silicon center bearing a reactive bromine atom, a methyl group, and two phenyl substituents . This substitution pattern provides a unique steric and electronic profile, enabling its use as a potent silylating agent and a critical precursor for building sterically defined organosilicon architectures .

Risks of In-Class Replacement: Why Bromo(methyl)diphenylsilane (CAS 17571-61-8) is Not Directly Interchangeable with Analogous Chlorosilanes


Simply substituting bromo(methyl)diphenylsilane with its structurally similar chlorine analog, chloro(methyl)diphenylsilane (CAS 144-79-6), can fundamentally alter reaction outcomes. The difference in the leaving group from chlorine to bromine significantly modulates both the electrophilicity of the silicon center and the steric bulk of the reagent . This leads to quantifiable changes in reaction kinetics and selectivity, particularly in sterically demanding silylations and couplings where controlled reactivity is paramount [1].

Quantitative Procurement Evidence for Bromo(methyl)diphenylsilane (CAS 17571-61-8): Head-to-Head Performance Against Analogues


Enhanced Reactivity in Silylation: Comparing Bromo(methyl)diphenylsilane vs. Chloro(methyl)diphenylsilane (CAS 144-79-6)

The primary differentiation is the enhanced reactivity of bromo(methyl)diphenylsilane as a silylating agent compared to its chloro-analog. This is directly attributed to the nature of the silicon-halogen bond. The weaker Si-Br bond (bond dissociation energy of approximately 96 kcal/mol for a model Si-Br compound vs. 113 kcal/mol for Si-Cl) [1] and the superior leaving group ability of bromide relative to chloride result in faster reaction rates under identical conditions .

Silylating Agents Protecting Group Chemistry Reaction Kinetics

Optimized Reactivity in the Synthesis of Sterically Demanding Silyl Groups (TEDAMS-Br)

In the context of synthesizing bulky silyl protecting groups, the bromo-derivative (TEDAMS-Br) is the targeted and synthetically useful product derived from a sterically demanding hydrosilane (TEDAMS-H) [1]. This demonstrates the utility of bromosilanes in generating reagents with precisely defined steric bulk, a parameter that is critical for achieving high selectivity in challenging transformations. While a direct quantitative comparison to a chloro-analog in this specific system is not provided in the source, the successful synthesis of the bromosilane (TEDAMS-Br) highlights the feasibility of installing the highly sterically demanding TEDAMS group as a bromosilane, which can then be used as an electrophile for further functionalization.

Organosilicon Synthesis Sterically Hindered Reagents Electrophilic Substitution

Alternative Synthetic Utility in Pd- or Ni-Catalyzed Hydride-Halogen Exchange Reactions

Bromo(methyl)diphenylsilane can be selectively synthesized from its hydrosilane counterpart via a Pd- or Ni-catalyzed hydride-halogen exchange reaction . This catalytic pathway offers a distinct synthetic advantage over traditional stoichiometric halogenation methods, providing a more selective and potentially higher-yielding route to this specific bromosilane .

Catalysis Hydrosilane Functionalization Bromosilane Synthesis

Physicochemical Profile Differentiation: Density and Boiling Point vs. Chloro-Analog

The presence of a bromine atom versus a chlorine atom significantly alters the compound's physical properties. Bromo(methyl)diphenylsilane has a higher density (1.28 g/cm³) and a higher boiling point (305.9°C at 760 mmHg) compared to its chloro-analog (density 1.107 g/mL, boiling point 295°C) .

Physical Properties Handling Purification

Recommended Procurement Scenarios: Where Bromo(methyl)diphenylsilane (CAS 17571-61-8) Delivers a Verifiable Advantage


Silylation of Sterically Hindered or Poorly Nucleophilic Alcohols

As supported by the enhanced reactivity profile of the Si-Br bond compared to its Si-Cl analog , bromo(methyl)diphenylsilane should be prioritized when protecting highly congested secondary or tertiary alcohols, or alcohols with low nucleophilicity. Its greater electrophilicity can significantly improve reaction rates and conversion yields under mild conditions where chloro(methyl)diphenylsilane would be sluggish or fail.

Synthesis of Advanced Sterically Demanding Silyl Protecting Groups (e.g., TEDAMS-Br)

This compound is a critical precursor in the construction of next-generation, extremely bulky silyl protecting groups like TEDAMS-Br, as demonstrated in the synthesis of the corresponding bromosilane [1]. Procurement is justified for research groups focused on achieving ultimate steric control in sensitive transformations, such as enantioselective catalysis or the total synthesis of complex natural products.

Selective Catalytic Functionalization of Hydrosilanes

When a synthetic route calls for the selective conversion of a hydrosilane to a bromosilane without over-halogenation, bromo(methyl)diphenylsilane becomes the target product. As highlighted by the Pd- or Ni-catalyzed hydride-halogen exchange methodology , this compound can be accessed with high selectivity, making it a valuable benchmark for developing or utilizing catalytic halogenation technologies.

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